molecular formula C12H12ClN3OS B6472049 1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2640814-17-9

1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B6472049
CAS No.: 2640814-17-9
M. Wt: 281.76 g/mol
InChI Key: SGVIVYJZYTYJJG-UHFFFAOYSA-N
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Description

1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide typically involves the reaction of 6-chloro-1,3-benzothiazole with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) and a catalyst like piperidine . The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The key steps involve C-N bond formation via epoxide aminolysis and nucleophilic substitution of 2-chlorobenzothiazole . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • 2-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
  • N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide

Uniqueness

1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide stands out due to its unique combination of the benzothiazole and pyrrolidine moieties, which confer distinct biological activities. Its specific structure allows for targeted interactions with molecular pathways involved in inflammation and pain, making it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

1-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c13-7-3-4-8-10(6-7)18-12(15-8)16-5-1-2-9(16)11(14)17/h3-4,6,9H,1-2,5H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVIVYJZYTYJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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